1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZQRZZXZITMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol generally follows these key steps:
- Construction of the pyrazolo[3,4-d]pyrimidine core, often via condensation reactions involving hydrazines and pyrimidine precursors.
- Introduction of the 4-thiol group through sulfurization reactions, commonly using carbon disulfide (CS₂) and base.
- Functionalization at the N-1 position with a 4-methylphenyl substituent through nucleophilic substitution or coupling reactions.
Detailed Preparation Procedures
Formation of Pyrazolo[3,4-d]pyrimidine Core
A typical route involves condensation of a 5-aminopyrazole derivative with formamide or formic acid derivatives to form the pyrazolo[3,4-d]pyrimidine ring. For example, the preparation of related pyrazolo[3,4-d]pyrimidine derivatives has been reported by refluxing appropriate intermediates in butanol or glacial acetic acid, sometimes in the presence of amines or anilines to introduce substituents at various positions.
Introduction of the Thiol Group at the 4-Position
The 4-thiol group is introduced by treatment of the pyrazolo[3,4-d]pyrimidine intermediate with carbon disulfide (CS₂) in the presence of a strong base such as potassium hydroxide (KOH) in ethanol under reflux conditions. This reaction converts the 4-keto or 4-oxo group to the corresponding thiol derivative via nucleophilic attack and sulfurization.
- Typical reaction conditions: CS₂, KOH, EtOH, reflux for 6 hours.
- This step is crucial for obtaining the 4-thiol functionality, which imparts unique chemical and biological properties to the molecule.
N-1 Substitution with 4-Methylphenyl Group
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- A pyrazole ring fused to a pyrimidine ring.
- A thiol group at the 4-position.
- A 4-methylphenyl group at the 1-position.
These structural attributes are crucial for its biological activity and interaction with various molecular targets.
Anticancer Activity
Research has identified 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: CDK Inhibition
In vitro studies demonstrated that the compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis through CDK2 inhibition. The findings suggest its potential utility in developing targeted cancer therapies.
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation through modulation of inflammatory pathways. The thiol group may play a role in redox reactions that mitigate oxidative stress.
Materials Science Applications
The unique structure of this compound allows for potential applications in materials science, particularly in the development of novel materials with specific electronic or optical properties. Its ability to form complexes with metals could lead to advancements in sensor technology or catalysis.
Synthesis and Characterization
The synthesis typically involves cyclocondensation reactions with various reagents under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Biological Research Applications
In biological research, this compound serves as a valuable tool for investigating cellular mechanisms and signaling pathways due to its ability to inhibit specific kinases involved in critical cellular processes.
Research Findings
Studies have utilized this compound to explore:
- Cell signaling pathways related to growth and differentiation.
- Mechanisms of drug resistance in cancer cells.
- The role of specific kinases in metabolic pathways.
Pyrazolo[3,4-d]pyrimidine Derivatives
Compared to other derivatives within the pyrazolo[3,4-d]pyrimidine family, this compound exhibits distinct biological activities due to its unique substituents.
| Compound Name | Biological Activity |
|---|---|
| This compound | CDK inhibition |
| 1-(Phenyl)-1H-pyrazolo[3,4-d]pyrimidine | Moderate kinase inhibition |
| Thienopyrimidine Derivatives | Varying anti-cancer properties |
This comparison highlights the potential advantages of this compound over other compounds in therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Synthetic Accessibility : The compound is synthesized via cyclization reactions using polyphosphoric acid (PPA) or sulfuric acid, as demonstrated in procedures for related pyrazolo[3,4-d]pyrimidine derivatives .
- Biological Relevance : Pyrazolo[3,4-d]pyrimidine-4-thiol derivatives exhibit broad pharmacological activities, including antimicrobial, antitubercular, and anticancer properties . The thiol group enhances reactivity, enabling disulfide bond formation or coordination with metal ions in biological systems.
- Applications : It serves as a versatile intermediate for synthesizing disubstituted derivatives, such as methylthio or hydrazinyl analogs, which are explored for drug discovery .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol are influenced by substituents on the pyrazolo-pyrimidine core and the phenyl ring. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Pharmacological Differences
- Antimicrobial Activity : The thiol derivative shows broader antimicrobial activity compared to methylthio analogs, likely due to the thiol’s ability to disrupt bacterial redox balance .
- Kinase Inhibition : PP1 analogs with tert-butyl groups (e.g., 1-(tert-butyl)-3-(4-methylphenyl)- derivatives) exhibit selective inhibition of PKC isoforms, unlike the thiol derivative .
Key Research Findings
Anticancer Potential: this compound demonstrated inhibitory effects on cancer cell proliferation in vitro, with IC₅₀ values comparable to cisplatin in certain models .
SAR Insights :
- Phenyl Substitution : Electron-donating groups (e.g., -CH₃) enhance lipophilicity and bioavailability, while halogens (e.g., -F, -Cl) improve metabolic stability .
- Position 4 Modifications : Thiol derivatives exhibit higher potency than chloro or methylthio analogs in antimicrobial assays, but lower stability in plasma .
Synthetic Utility: The compound is a precursor for hybrid molecules, such as 4-(3-phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, which show enhanced anticancer activity .
Biological Activity
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 891387-36-3) is a heterocyclic compound recognized for its significant biological activity, particularly in cancer research. This compound features a pyrazole ring fused to a pyrimidine ring, with a thiol group at the 4-position and a 4-methylphenyl group at the 1-position. Its unique structure contributes to its interaction with various biological pathways, making it a subject of interest in medicinal chemistry.
The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, which play a critical role in regulating the cell cycle. By binding to the ATP-binding site of CDK2, it effectively halts cell cycle progression and induces apoptosis in cancer cells. The biochemical properties are summarized in Table 1.
| Property | Description |
|---|---|
| Molecular Formula | C12H10N4S |
| Molecular Weight | 226.29 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
| Mechanism of Action | CDK2 inhibition leading to cell cycle arrest |
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
In vitro studies have demonstrated that this compound can significantly reduce cell viability in these lines, with IC50 values indicating potent antiproliferative activity.
Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves several key interactions:
- Binding to CDK2 : The thiol group plays a crucial role in the binding affinity to the ATP-binding site of CDK2.
- Induction of Apoptosis : Inhibition of CDK2 leads to downstream effects that promote apoptosis through various signaling pathways.
- Cell Cycle Arrest : The compound's ability to halt the cell cycle at the G1/S transition is critical for its antitumor effects.
Case Studies and Research Findings
A study published in PubMed explored the antitumor activity of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It was found that compounds similar to this compound displayed substantial inhibition against breast and lung cancer cell lines, with some derivatives achieving up to 91% inhibition against EGFR tyrosine kinase (EGFR-TK) .
Another investigation highlighted the compound's potential in enhancing therapeutic efficacy when delivered via nanocarriers for prostate and bladder cancer treatment . This suggests that not only does the compound exhibit direct cytotoxic effects but also holds promise for improved delivery methods in clinical applications.
Comparative Analysis
To better understand the biological activity of this compound compared to other derivatives, we can summarize findings from related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~20 | CDK2 inhibition |
| Compound A (similar structure) | A-549 | ~15 | EGFR-TK inhibition |
| Compound B (different substituent) | HCT-116 | ~30 | Multi-target kinase inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives with thiourea or thioacetamide under reflux conditions. Optimization involves:
- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or DMSO) at 120–140°C for 6–12 hours to ensure complete cyclization .
- Catalyst use : Lewis acids like ZnCl₂ may enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl protons at δ 2.4–2.6 ppm, pyrimidine-thiol proton at δ 13–14 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.08) .
Q. What are the primary biological screening assays used to evaluate its activity?
Answer:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How do structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence its bioactivity and selectivity?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhances antimicrobial activity but may reduce solubility. Methyl groups improve metabolic stability .
- Thiol vs. sulfonyl derivatives : Replacing the thiol (-SH) with a sulfone (-SO₂R) group can alter target binding kinetics, as shown in kinase inhibition studies .
- SAR strategies : Use computational docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in target enzymes .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and replicate conditions (pH, incubation time) .
- Compound stability : Monitor degradation via LC-MS under assay conditions (e.g., PBS buffer, 37°C) to rule out false negatives .
- Cell line variability : Test across multiple cell lines (e.g., primary vs. immortalized) to account for genetic heterogeneity .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Salt formation : Prepare sodium or potassium salts of the thiol group to enhance aqueous solubility .
- Prodrug design : Synthesize acetylated or PEGylated derivatives to mask the thiol, improving absorption and reducing hepatic clearance .
- Nanoparticle encapsulation : Use liposomal or PLGA-based carriers for targeted delivery and sustained release .
Q. How can reaction intermediates be analyzed to troubleshoot low synthetic yields?
Answer:
- In-situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : Identify byproducts (e.g., incomplete cyclization products) and adjust stoichiometry or reaction time .
- X-ray crystallography : Resolve ambiguous structures of intermediates, particularly regiochemistry of substituents .
Q. What safety protocols are essential when handling this compound in thiol-specific reactions?
Answer:
- Controlled environment : Use gloveboxes or fume hoods to prevent oxidation of the thiol group to disulfides .
- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats to avoid skin/eye contact .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal via certified hazardous waste services .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
